5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester
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Overview
Description
5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester is an organic compound that features a pyridine ring substituted with a methyl group, a nitro group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester typically involves the borylation of a pyridine derivative. One common method is the reaction of 5-methyl-3-nitropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Major Products
Reduction: The reduction of the nitro group yields 5-methyl-3-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Coupling: Suzuki-Miyaura coupling results in the formation of various biaryl compounds, depending on the aryl halide used.
Scientific Research Applications
5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Industry: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronate ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a methoxy group instead of a nitro group.
2-Nitro-5-pyridineboronic acid pinacol ester: Similar in structure but with a different boronate ester group.
Uniqueness
5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester is unique due to the presence of both a nitro group and a boronate ester on the pyridine ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-8-6-9(15(16)17)10(14-7-8)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDNJYVBQHIBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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